Physicochemical properties of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid
Physicochemical properties of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid
Physicochemical Profiling & Synthetic Utility of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid
Executive Summary 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2) represents a critical functionalized anthranilic acid scaffold utilized primarily as an intermediate in the synthesis of bioactive heterocycles, including quinazolinones and benzodiazepines.[1] Characterized by a nitro-activated aromatic core and a flexible methoxyethyl side chain, this compound offers unique solubility profiles and reactivity patterns compared to its parent, 5-nitroanthranilic acid. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and characterization protocols, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Molecular Architecture
The compound is a derivative of anthranilic acid where the primary amine is alkylated with a 2-methoxyethyl group. The nitro group at the 5-position significantly reduces the basicity of the amine while enhancing the acidity of the carboxylic acid through inductive and resonance electron withdrawal.
| Parameter | Technical Specification |
| IUPAC Name | 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid |
| CAS Registry Number | 854357-45-2 |
| Molecular Formula | |
| Molecular Weight | 240.21 g/mol |
| SMILES | COCCNC1=C(C=C(C=C1)[O-])C(=O)O |
| Core Scaffold | 5-Nitroanthranilic acid |
| Key Functional Groups | Carboxylic acid (C-1), Secondary amine (C-2), Nitro group (C-5), Ether (Side chain) |
Physicochemical Properties
The introduction of the methoxyethyl chain disrupts the strong intermolecular hydrogen bonding network typical of simple anthranilic acids, generally lowering the melting point and improving solubility in polar organic solvents.
Solubility & Lipophilicity Profile
-
Aqueous Solubility: Low in acidic/neutral media due to the lipophilic aromatic core. High in basic media (pH > 5) due to carboxylate formation.
-
Organic Solubility: Soluble in DMSO, DMF, and hot Ethanol. Moderately soluble in Ethyl Acetate.
-
LogP (Predicted): ~1.8 – 2.2. The methoxy group adds slight lipophilicity, balanced by the polar nitro and carboxyl groups.
Acid-Base Characteristics (pKa)
The molecule exhibits amphoteric character but is predominantly acidic.
- (COOH): ~3.5 – 4.0. The electron-withdrawing nitro group increases acidity compared to benzoic acid.[2]
-
(NH): The secondary amine is weakly basic due to conjugation with the electron-deficient nitro-aromatic ring. Protonation of this nitrogen likely requires highly acidic conditions (
).
Thermal Stability
-
Melting Point: Typically observed in the range of 180°C – 210°C (decomposition often occurs near melt). Note: Specific experimental values vary by crystal habit; DSC is recommended for precise determination.
-
Stability: Stable under ambient conditions. Sensitive to strong reducing agents (nitro reduction) and extreme pH (decarboxylation at high T).
Synthesis & Reaction Engineering
The most robust synthetic route involves Nucleophilic Aromatic Substitution (
Synthetic Workflow (Graphviz)
Caption:
Detailed Protocol
-
Reagent Setup: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in Ethanol (10 vol).
-
Nucleophile Addition: Add 2-methoxyethylamine (2.2 eq). The excess amine acts as a hydrohalic scavenger. Alternatively, use 1.1 eq amine with 2.0 eq
. -
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5) or HPLC.
-
Workup:
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary to remove trace chloride salts.
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the following spectral features must be verified.
NMR Fingerprint ( NMR, DMSO- )
-
Aromatic Region:
-
8.7 ppm (d, J2.5 Hz): H-6 (Ortho to , meta to amine). Highly deshielded. -
~8.2 ppm (dd): H-4 (Ortho to
, para to amine). - ~6.9 ppm (d): H-3 (Ortho to amine). Shielded by the amine resonance.
-
-
Aliphatic Side Chain:
-
~3.5 ppm (t):
. -
~3.6 ppm (t):
. -
~3.3 ppm (s):
.
-
~3.5 ppm (t):
-
Exchangeable Protons:
-
~13.0 ppm (br s):
. -
~8.5-9.0 ppm (br t):
. Often shows coupling to the adjacent methylene.
-
~13.0 ppm (br s):
Mass Spectrometry (ESI-MS)
-
Negative Mode (
): peak at m/z 239.2 . This is the preferred ionization mode due to the carboxylic acid. -
Positive Mode (
): peak at m/z 241.2 .
Critical Applications in Drug Discovery
This compound serves as a "privileged structure" intermediate.
-
Quinazolinone Synthesis: Cyclization with formamide or urea yields nitro-substituted quinazolinones, which are scaffolds for EGFR inhibitors.
-
Benzodiazepines: Reaction with amino acid chlorides can lead to benzodiazepine derivatives.
-
Radiosensitizers: The nitro-aromatic moiety is investigated for hypoxic cell radiosensitization in oncology.
Biochemical Pathway Visualization
Caption: Divergent synthetic utility of the scaffold in medicinal chemistry.
References
-
PubChem Database. 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CID 12032 Derivative). National Center for Biotechnology Information. Available at: [Link][6]
-
MDPI.
conditions). Available at: [Link]
Sources
- 1. 10397-68-9,2-chloro-N,N-dimethylpropanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-nitrobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2-Aminoethylamino)-5-nitrobenzoic acid | C9H11N3O4 | CID 3143423 - PubChem [pubchem.ncbi.nlm.nih.gov]
